molecular formula C14H14F3N3O B3038398 2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-73-7

2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No. B3038398
CAS RN: 861206-73-7
M. Wt: 297.28 g/mol
InChI Key: YNQLYOFLPWSYMT-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolone, which is a class of heterocyclic compounds containing a five-membered ring with three carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the trifluoromethyl group and the cyclopropylmethyl group suggest that this compound could have unique properties compared to other 1,2,4-triazolones.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through condensation reactions or cyclization reactions . The trifluoromethyl group could potentially be introduced through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the 1,2,4-triazolone ring. The trifluoromethyl group would add electron-withdrawing character, which could affect the reactivity of the compound .

Scientific Research Applications

Microwave-Assisted Synthesis Applications

  • Researchers have synthesized novel 4-amino- or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones using microwave irradiation. This method was found effective for creating these compounds with specific properties. The potentiometric titration of these compounds in nonaqueous solvents like iPrOH, tBuOH, MeCN, and N,N-dimethylformamide (DMF) was also studied (Özil et al., 2010).

Structural Assessment in Complex Formation

  • A study focused on the synthesis and structural assessment of certain 1,2,4-triazole derivatives, including their complex formation with HgCl2. X-ray diffractometry was used for the molecular and supramolecular structure studies of these compounds (Castiñeiras et al., 2018).

Synthesis for Antimicrobial Activities

  • Research has been conducted on synthesizing novel 1,2,4-triazole derivatives and testing them for antimicrobial activities. Some of these compounds showed good or moderate activities against various microorganisms (Bektaş et al., 2007).

Crystal and Molecular Structure Analysis

  • The crystal and molecular structures of related triazole compounds have been analyzed, providing insights into the molecular geometry and interactions within these molecules (Thimmegowda et al., 2008).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that other 1,2,4-triazolones have been found to have various biological activities .

properties

IUPAC Name

2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c1-9-18-19(8-10-5-6-10)13(21)20(9)12-4-2-3-11(7-12)14(15,16)17/h2-4,7,10H,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQLYOFLPWSYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC=CC(=C2)C(F)(F)F)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
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2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 5
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
Reactant of Route 6
2-(cyclopropylmethyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

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